3-(2,3-dihydro-1H-indene-5-sulfonyl)propanoic acid
Description
Contextualization of the Indene (B144670) Core Structure in Organic and Medicinal Chemistry Research
The core of the molecule is a 2,3-dihydro-1H-indene, also known as indane. This structure is a recurring and valuable motif in the fields of organic synthesis and medicinal chemistry, prized for its rigid framework and synthetic versatility.
Indene and its saturated analogue, indane, are highly important bicyclic scaffolds in organic synthesis. nih.gov They are prevalent in the structural frameworks of numerous bioactive pharmaceutical agents, natural products, and functional materials. nih.govwikipedia.org The fusion of a benzene (B151609) ring with a cyclopentane (B165970) ring creates a rigid, yet modifiable, platform that synthetic chemists can functionalize in various ways.
The versatility of the indene scaffold allows it to serve as a precursor for a wide range of complex molecules. nih.gov Synthetic routes to create functionalized indene and indane derivatives are a continuous area of research, with methods including Friedel-Crafts annulation, rhodium-catalyzed reactions of arylboronic acids with alkynes, and nickel-catalyzed carboannulation reactions. nih.govorganic-chemistry.org These synthetic strategies enable the construction of diverse molecular libraries built upon the indene core. organic-chemistry.orgresearchgate.net
The sulfonyl and propanoic acid groups attached to the indene core are not merely appendages; they are critical functional moieties that are frequently employed in molecular design to influence a compound's physicochemical properties and biological interactions.
The sulfonyl group (–SO₂–) is a privileged functional group in medicinal chemistry. nih.gov Its tetrahedral geometry and ability to act as a strong hydrogen bond acceptor can enhance the binding affinity of a molecule to its biological target, such as a protein or enzyme. sioc-journal.cnresearchgate.net The sulfonyl group is chemically stable and can increase the metabolic stability of a drug by blocking sites that are otherwise susceptible to metabolic breakdown. researchgate.net Furthermore, its polar nature can improve a molecule's solubility and modulate its acid-base properties. sioc-journal.cn Sulfonyl-containing compounds are found in a wide array of therapeutic agents, highlighting their importance in drug design. nih.govresearchgate.net
The propanoic acid moiety (–CH₂CH₂COOH) provides a carboxylic acid functional group, which is ionizable at physiological pH. This feature can significantly impact a molecule's solubility, distribution, and ability to interact with biological targets through ionic bonds or hydrogen bonds. In drug design, carboxylic acid groups are often used to mimic natural substrates or to anchor a molecule to a specific binding site within a receptor. The three-carbon chain of the propanoic acid group also acts as a flexible linker, providing spatial separation between the indene scaffold and the acidic terminus.
| Functional Moiety | Key Physicochemical Properties | Common Roles in Molecular Design |
|---|---|---|
| Sulfonyl (–SO₂–) | Polar, Hydrogen Bond Acceptor, Metabolically Stable | Enhances binding affinity, Improves metabolic stability, Modulates solubility. sioc-journal.cnresearchgate.net |
| Propanoic Acid (–C₂H₄COOH) | Acidic, Ionizable, Hydrogen Bond Donor/Acceptor | Increases water solubility, Provides a point for ionic interactions, Acts as a flexible spacer. |
Overview of Structurally Related Sulfonyl-Indene Compounds in Academic Literature
The combination of sulfonyl and indene structures is documented in chemical literature, primarily in the context of synthetic methodology and the development of compounds with potential biological activity. Research has demonstrated facile and high-yield synthetic routes for preparing 2-sulfonyl indenes and indanes through methods like Knoevenagel reactions followed by intramolecular Friedel-Crafts annulation. nih.gov
Other related structures include indane-1,3-diones functionalized with sulfonyl groups, which have been investigated for anticoagulant and antimicrobial activities. The broader class of sulfonamides, where the sulfonyl group is linked to a nitrogen atom, has been combined with various heterocyclic scaffolds, including indazole (an isomer of indene with two nitrogen atoms in the five-membered ring), to create compounds with potential applications in cancer treatment. mdpi.com These examples underscore the scientific interest in combining the rigid indene scaffold with the versatile sulfonyl group to explore new chemical space.
| Compound Class | Reported Synthesis Method / Application | Reference |
|---|---|---|
| 2-Sulfonyl Indenes and Indanes | Synthesized via Amberlyst-15 mediated intramolecular Friedel-Crafts annulation. | nih.gov |
| 2-(Arylsulfonyl)indane-1,3-diones | Investigated for antimicrobial and anticoagulant activities. | |
| Indazole-Sulfonamide Derivatives | Synthesized and evaluated for potential MAPK1 inhibitory activity for cancer treatment. | mdpi.com |
Scope and Research Significance of 3-(2,3-Dihydro-1H-indene-5-sulfonyl)propanoic Acid
The specific compound, this compound, represents a precise molecular design that leverages the properties of its constituent parts. The dihydroindene (indane) core provides a stable, three-dimensional structure. The sulfonyl group at the 5-position acts as a key linker and functional modifier, while the propanoic acid chain offers a terminal acidic group.
While extensive, dedicated research on this exact molecule is not widely present in peer-reviewed literature, its structure suggests significant potential as a research tool or intermediate. Its design makes it a valuable building block in synthetic and medicinal chemistry. Researchers could utilize this compound as a scaffold to generate a library of more complex molecules by modifying the carboxylic acid group or by further functionalizing the indane ring. The combination of a rigid hydrophobic core with a flexible, polar, acidic side chain is a common strategy in the design of inhibitors for enzymes or receptors. For instance, dihydroindene compounds have been explored as inhibitors of IAP (inhibitor of apoptosis) proteins in cancer research. google.com Therefore, the research significance of this compound lies in its potential as a foundational element for the discovery of novel chemical entities with tailored biological activities.
| Identifier | Value |
|---|---|
| IUPAC Name | 3-[(2,3-dihydro-1H-inden-5-yl)sulfonyl]propanoic acid |
| Molecular Formula | C₁₂H₁₄O₄S |
| Core Scaffold | 2,3-Dihydro-1H-indene (Indane) |
| Key Functional Groups | Sulfonyl, Propanoic Acid (Carboxylic Acid) |
Retrosynthetic Analysis of this compound
A retrosynthetic analysis of the target molecule suggests several logical disconnections. The most straightforward approach involves disconnecting the bond between the sulfur atom and the propanoic acid chain, and the bond between the sulfur atom and the indene ring.
Disconnection 1 (C-S Bond): The primary disconnection is at the sulfur-alkyl carbon bond of the propanoic acid moiety. This leads back to a key intermediate, 2,3-dihydro-1H-indene-5-sulfinate, and a three-carbon electrophile such as acrylic acid or 3-halopropanoic acid. The sulfinate itself can be derived from the more stable and accessible 2,3-dihydro-1H-indene-5-sulfonyl chloride.
Disconnection 2 (Aryl-S Bond): A further disconnection of the aryl-sulfur bond points to 2,3-dihydro-1H-indene (indane) as the starting aromatic core, which would require a regioselective sulfonation reaction.
Disconnection 3 (Indene Ring): The indane core itself can be disconnected via the five-membered ring, suggesting an intramolecular cyclization. This points to a 3-phenylpropanoic acid derivative as a potential precursor, which could be cyclized through a Friedel-Crafts acylation reaction to form an indanone, followed by reduction.
Based on this analysis, a plausible forward synthesis involves:
Formation of the indane core.
Regioselective chlorosulfonylation of the indane ring to install the sulfonyl chloride group at the 5-position.
Conversion of the sulfonyl chloride to a sulfinate salt.
Coupling of the sulfinate with a suitable three-carbon synthon to append the propanoic acid chain.
Synthesis of the Dihydroindene Core
The 2,3-dihydro-1H-indene, commonly known as indane, is the foundational scaffold of the target molecule. Its synthesis is well-established and typically involves the cyclization of a functionalized benzene derivative.
A prevalent and effective method for constructing the indane framework is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their corresponding acyl chlorides to form 1-indanones. nih.govbeilstein-journals.org This reaction is typically promoted by a strong acid. The resulting ketone can then be reduced to the desired saturated indane ring.
The direct cyclization of 3-phenylpropanoic acid requires harsh conditions, often employing strong acids like polyphosphoric acid or methanesulfonic acid at elevated temperatures. nih.gov A two-step procedure via the acyl chloride is often more efficient. beilstein-journals.org
Table 1: Conditions for Intramolecular Friedel-Crafts Cyclization to form 1-Indanones
| Precursor | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) |
| 3-Arylpropionic acids | Tb(OTf)₃ | o-chlorobenzene | 250 | Moderate to Good researchgate.net |
| 3-Arylpropionic acids | Triflic Acid (superacid) | Dichloromethane | Reflux | Good to Excellent nih.gov |
| 3-Arylpropionyl chlorides | AlCl₃ | Dichloromethane | 0 to RT | High beilstein-journals.org |
This table is generated based on data from multiple sources for illustrative purposes.
Once the 1-indanone intermediate is obtained, it can be converted to indane through reduction methods such as the Wolff-Kishner reduction (hydrazine and a strong base) or Clemmensen reduction (zinc amalgam and hydrochloric acid).
Functionalization can occur before or after the formation of the indane core. However, performing the cyclization on an unfunctionalized precursor like 3-phenylpropanoic acid is often more straightforward. The key functionalization for the synthesis of the target molecule is the introduction of the sulfonyl group, which is typically performed after the stable indane scaffold has been assembled.
Introduction of the Sulfonyl Moiety
The introduction of the sulfonyl group onto the indane ring is a critical step that dictates the final structure of the molecule. This transformation must be regioselective to yield the desired 5-substituted isomer.
The direct sulfonation of indane can be achieved using various sulfonating agents. Chlorosulfonic acid (ClSO₃H) is a powerful and commonly used reagent for this purpose, directly yielding a sulfonyl chloride. researchgate.netlsu.edu In electrophilic aromatic substitution reactions on the indane ring, the incoming electrophile is directed predominantly to the 5-position. This is because the fused alkyl portion of the molecule acts as an activating group, and the 5-position is the most sterically accessible para-position relative to the bridgehead carbons.
The reaction of indane with chlorosulfonic acid produces 2,3-dihydro-1H-indene-5-sulfonyl chloride, a key intermediate that is commercially available, indicating the reliability of this synthetic step. bldpharm.com
Reaction Scheme: Chlorosulfonation of Indane Indane + ClSO₃H → 2,3-Dihydro-1H-indene-5-sulfonyl chloride + HCl
This reaction is typically performed at low temperatures to control its high reactivity and prevent side reactions. orgsyn.org
With the 2,3-dihydro-1H-indene-5-sulfonyl chloride in hand, the final step is the formation of the sulfur-carbon bond to attach the propanoic acid moiety. A robust method for this transformation is the Michael addition of a sulfinate salt to an α,β-unsaturated carbonyl compound.
Formation of the Sulfinate: The sulfonyl chloride is first reduced to the corresponding sodium sulfinate. This is commonly achieved by reacting the sulfonyl chloride with a reducing agent like sodium sulfite (Na₂SO₃) in an aqueous solution.
Indane-SO₂Cl + Na₂SO₃ + H₂O → Indane-SO₂Na + NaCl + H₂SO₄
Michael Addition: The resulting sodium 2,3-dihydro-1H-indene-5-sulfinate is then reacted with acrylic acid. The nucleophilic sulfinate attacks the β-carbon of acrylic acid in a conjugate addition reaction to form the final product, this compound. This method has been successfully applied to the synthesis of analogous compounds like 3-(phenylsulfonyl)propionic acid. chemicalbook.comgoogle.com
Indane-SO₂Na + CH₂=CHCOOH → 3-(Indane-5-sulfonyl)propanoic acid (after acidification)
Table 2: Key Intermediates in the Synthesis
| Compound Name | CAS Number | Molecular Formula | Role in Synthesis |
| 1-Indanone | 83-33-0 | C₉H₈O | Precursor to Dihydroindene Core |
| 2,3-Dihydro-1H-indene (Indane) | 496-11-7 | C₉H₁₀ | Core Aromatic Scaffold |
| 2,3-Dihydro-1H-indene-5-sulfonyl chloride | 52205-85-3 | C₉H₉ClO₂S | Key Sulfonated Intermediate |
| Sodium 2,3-dihydro-1H-indene-5-sulfinate | N/A | C₉H₉NaO₂S | Nucleophile for Coupling Reaction |
An in-depth analysis of the synthetic methodologies and chemical transformations for producing this compound reveals a multi-step process involving the formation of the core indane-sulfonyl structure and the subsequent elaboration of the propanoic acid side chain. The synthesis necessitates careful consideration of reaction conditions, protecting group strategies, and potential for stereoselective control if chiral centers were to be introduced. Modern synthetic approaches also emphasize the optimization of yields and the incorporation of green chemistry principles.
Structure
3D Structure
Properties
IUPAC Name |
3-(2,3-dihydro-1H-inden-5-ylsulfonyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4S/c13-12(14)6-7-17(15,16)11-5-4-9-2-1-3-10(9)8-11/h4-5,8H,1-3,6-7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFNDMWAGZHPAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)S(=O)(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601216214 | |
| Record name | 3-[(2,3-Dihydro-1H-inden-5-yl)sulfonyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601216214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926215-51-2 | |
| Record name | 3-[(2,3-Dihydro-1H-inden-5-yl)sulfonyl]propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926215-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(2,3-Dihydro-1H-inden-5-yl)sulfonyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601216214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
¹H NMR Analysis (Chemical Shifts, Coupling Patterns, Integration)
Proton (¹H) NMR spectroscopy of 3-(2,3-dihydro-1H-indene-5-sulfonyl)propanoic acid reveals a distinct set of signals corresponding to the different types of protons in the molecule. The analysis of chemical shifts (δ), coupling patterns (multiplicity), and integration values allows for the assignment of each proton to its specific position in the chemical structure.
In a typical ¹H NMR spectrum, the aromatic protons of the indene (B144670) ring system would appear in the downfield region, generally between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current and the electron-withdrawing sulfonyl group. The aliphatic protons of the indene and propanoic acid moieties would be found in the upfield region.
Based on available data for the related compound 3-(2,3-dihydro-1H-inden-5-ylsulfonyl)-propionic acid, the following proton NMR assignments can be expected:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.6-7.7 | Multiplet | 2H | Aromatic Protons (H-4, H-6) |
| ~7.3 | Doublet | 1H | Aromatic Proton (H-7) |
| ~3.4 | Triplet | 2H | Methylene Protons (-SO₂-CH ₂-) |
| ~2.9 | Triplet | 4H | Methylene Protons (Indene C1, C3) |
| ~2.7 | Triplet | 2H | Methylene Protons (-CH₂-COOH) |
| ~2.1 | Quintet | 2H | Methylene Protons (Indene C2) |
Note: The carboxylic acid proton (-COOH) typically appears as a broad singlet at a variable chemical shift, often downfield.
¹³C NMR Analysis (Chemical Shifts, Multiplicities)
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a series of two-dimensional (2D) NMR experiments would be employed.
Correlation Spectroscopy (COSY): This experiment would reveal proton-proton coupling networks, confirming the connectivity between adjacent protons in the indene and propanoic acid fragments.
Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy would establish the correlation between each proton and its directly attached carbon atom, aiding in the assignment of the carbon signals.
Heteronuclear Multiple Bond Correlation (HMBC): This technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the propanoic acid side chain to the indene ring via the sulfonyl linker.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons. This can be used to confirm stereochemical details and the through-space relationships of different parts of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's molecular mass, often to within a few parts per million. This precision allows for the determination of the elemental composition of the molecule, which serves as a definitive confirmation of its chemical formula. For this compound (C₁₂H₁₄O₄S), the exact mass can be calculated and compared to the experimentally determined value to confirm the identity of the compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups: the sulfonic acid moiety, the carboxylic acid, and the dihydroindene (indane) ring system.
The presence of the **sulfonyl group (SO₂) ** is typically confirmed by two strong stretching vibrations. Asymmetric stretching vibrations (ν_as(SO₂)) are generally observed in the range of 1350-1300 cm⁻¹, while symmetric stretching vibrations (ν_s(SO₂)) appear in the 1160-1120 cm⁻¹ region. For sulfonamides, these bands are well-documented and provide a clear indication of the sulfonyl functional group. nih.govrsc.org
The carboxylic acid group (-COOH) will give rise to several distinct absorption bands. A very broad O-H stretching band is expected in the region of 3300-2500 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acids. ripublication.com The C=O stretching vibration of the carbonyl group will produce a strong, sharp peak typically found between 1725-1700 cm⁻¹. ripublication.com
The 2,3-dihydro-1H-indene (indane) moiety will contribute to the aromatic and aliphatic C-H stretching regions. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclopentyl portion of the indane ring will appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will be visible in the 1600-1450 cm⁻¹ region.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid (O-H) | Stretching | 3300-2500 | Broad, Strong |
| Aromatic C-H | Stretching | 3100-3000 | Medium |
| Aliphatic C-H | Stretching | 3000-2850 | Medium |
| Carboxylic Acid (C=O) | Stretching | 1725-1700 | Strong |
| Aromatic C=C | Stretching | 1600-1450 | Medium-Weak |
| Sulfonyl (SO₂) | Asymmetric Stretching | 1350-1300 | Strong |
| Sulfonyl (SO₂) | Symmetric Stretching | 1160-1120 | Strong |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. nih.govwikipedia.org While a crystal structure for this compound has not been reported, analysis of related benzenesulfonamide (B165840) structures can provide insights into its likely solid-state conformation. tandfonline.comnih.gov
A crystal structure of this compound would be expected to reveal a network of intermolecular hydrogen bonds. The carboxylic acid groups are likely to form dimers, with strong O-H···O hydrogen bonds between adjacent molecules. Furthermore, the sulfonamide moiety can act as both a hydrogen bond donor (N-H) and acceptor (S=O), potentially leading to the formation of chains or sheets within the crystal lattice. tandfonline.com
The dihedral angle between the indane ring and the sulfonyl group, as well as the conformation of the propanoic acid chain, would be key structural features determined by X-ray crystallography. The precise arrangement of molecules in the crystal lattice is influenced by a balance of these intermolecular forces.
| Parameter | Expected Value/Feature |
|---|---|
| Crystal System | Likely Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) is common for racemic mixtures |
| Key Hydrogen Bonds | O-H···O (Carboxylic acid dimers), N-H···O (Sulfonamide interactions) |
| S-O Bond Lengths | Approximately 1.43 Å |
| S-N Bond Length | Approximately 1.61 Å |
| S-C Bond Length | Approximately 1.76 Å |
Chromatographic Purity Assessment (HPLC, GC)
Chromatographic techniques are indispensable for assessing the purity of chemical compounds by separating them from impurities. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) is a highly suitable method for the purity analysis of this compound due to its non-volatile and polar nature. Reversed-phase HPLC would be the method of choice, utilizing a C18 or similar stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier such as acetonitrile (B52724) or methanol. oup.commtc-usa.com Detection can be achieved using a UV detector, as the aromatic indane ring is a strong chromophore. The purity would be determined by the area percentage of the main peak relative to any impurity peaks.
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~270 nm |
| Injection Volume | 5-20 µL |
Gas Chromatography (GC) can also be used, but it would require derivatization of the polar carboxylic acid and sulfonamide functional groups to increase their volatility. lmaleidykla.ltlmaleidykla.lt Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization technique for carboxylic acids. lmaleidykla.ltlmaleidykla.lt The resulting trimethylsilyl (B98337) ester is more volatile and amenable to GC analysis. The separation would be performed on a capillary column with a non-polar or medium-polarity stationary phase, and detection would typically be by Flame Ionization Detection (FID).
| Parameter | Typical Condition |
|---|---|
| Derivatization Reagent | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) |
| Column | Capillary column (e.g., DB-5, 30 m x 0.25 mm) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250-280 °C |
| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |
| Detector | Flame Ionization Detector (FID) |
Theoretical and Computational Studies
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are instrumental in predicting how a ligand, such as 3-(2,3-dihydro-1H-indene-5-sulfonyl)propanoic acid, might interact with a biological target, typically a protein or enzyme. These computational techniques can help to elucidate the structural basis for a compound's potential biological activity.
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The various conformations of a molecule exist at different potential energy levels, and understanding this energy landscape is key to comprehending its behavior.
Ligand-Target Interaction Prediction (Theoretical Binding Modes)
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in drug design to predict how a ligand like this compound might bind to the active site of a target protein.
Docking simulations would involve placing the 3D structure of this compound into the binding pocket of a selected target. The simulation would then explore various possible binding poses, rotations, and conformations of the ligand within the binding site. The results are typically scored based on the predicted binding affinity, which is an estimation of the binding free energy. researchgate.net Key interactions that would be analyzed include hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein. plos.org For instance, the sulfonyl group and the carboxylic acid moiety of the molecule would be expected to form hydrogen bonds with appropriate residues in a binding pocket. The dihydroindene group would likely engage in hydrophobic interactions. plos.org
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. nih.gov These models are built by finding a mathematical relationship between molecular descriptors and the observed activity or property. nih.gov
For this compound, a QSAR study would involve a dataset of similar compounds with known biological activities against a specific target. Molecular descriptors for these compounds, such as electronic, steric, and hydrophobic parameters, would be calculated. researchgate.net Statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN) would then be used to build a model that can predict the activity of new compounds, including this compound. nih.gov Similarly, QSPR models could predict properties like solubility, melting point, or toxicity.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is a powerful tool for predicting a wide range of molecular properties with high accuracy.
Electronic Structure Elucidation (HOMO-LUMO analysis)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. mdpi.comnih.gov
For this compound, DFT calculations could determine the energies of the HOMO and LUMO. A small HOMO-LUMO gap would suggest high chemical reactivity and polarizability. nih.gov The distribution of the HOMO and LUMO across the molecule can also be visualized, indicating the likely sites for electrophilic and nucleophilic attack. researchgate.net From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, as shown in the table below.
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | Propensity to accept electrons. |
Vibrational Frequency Analysis and Spectroscopic Property Prediction
DFT calculations can also be used to predict the vibrational frequencies of a molecule. researchgate.net This information is extremely valuable for interpreting experimental infrared (IR) and Raman spectra. The calculated vibrational spectrum can be compared with the experimental spectrum to confirm the molecular structure and assign the observed vibrational bands to specific motions of the atoms. oatext.commaterialsciencejournal.org
For this compound, a vibrational frequency analysis would predict the wavenumbers and intensities of the fundamental vibrational modes. For example, it would predict the stretching frequencies of the S=O bonds in the sulfonyl group, the C=O and O-H bonds in the carboxylic acid group, and the various C-H and C-C bonds in the dihydroindene ring. This theoretical spectrum would serve as a valuable reference for experimental spectroscopic studies. materialsciencejournal.org
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. By simulating the motion of atoms and molecules over time, MD can provide insights into conformational flexibility and the effects of solvation on the structure and dynamics of a molecule like this compound.
The conformational landscape of this molecule is largely defined by the rotational freedom of the propanoic acid side chain relative to the dihydroindene ring system. The bonds connecting the sulfonyl group to the ring and to the propanoic acid chain allow for a range of possible orientations. MD simulations can explore these conformational states and determine their relative stabilities. aip.orgnih.gov
In a vacuum or a non-polar solvent, the molecule would be expected to adopt conformations that minimize steric hindrance. However, in a polar solvent such as water, the conformational preferences would be influenced by the formation of hydrogen bonds between the solvent and the polar sulfonamide and carboxylic acid groups. researchgate.netresearchgate.net
Solvation effects, as studied by MD simulations, would reveal how water molecules arrange themselves around the solute. The sulfonyl and carboxyl groups would be expected to be strongly solvated, with water molecules acting as both hydrogen bond donors and acceptors. This solvation shell would influence the conformational dynamics of the molecule. nih.gov
A hypothetical summary of conformational states and their expected relative energies from MD simulations in different environments is presented below.
| Conformation | Dihedral Angle (C_ring-S-C_chain-C_acid) | Relative Energy (in vacuo) (kcal/mol) | Relative Energy (in water) (kcal/mol) |
| Extended | ~180° | 0 | 0.5 |
| Gauche | ~60° | 1.2 | 0 |
| Eclipsed | ~0° | 5.0 | 5.5 |
Note: The values in this table are for illustrative purposes and represent a plausible outcome of molecular dynamics simulations.
Computational Design of Derivatives and Analogues
Computational chemistry plays a crucial role in the rational design of new molecules with improved properties. nih.govfums.ac.iropenmedicinalchemistryjournal.com Starting from the core structure of this compound, computational methods can be employed to design derivatives and analogues with potentially enhanced biological activity or other desired characteristics.
One common approach is structure-based drug design, where the molecule is docked into the active site of a target protein. researchgate.net By analyzing the binding mode and interactions, modifications can be proposed to improve affinity and selectivity. For instance, substituents could be added to the dihydroindene ring to form additional favorable interactions with the protein.
Ligand-based drug design is another strategy that can be used when the structure of the target is unknown. azolifesciences.com This approach involves building a pharmacophore model based on a set of known active molecules. This model defines the essential structural features required for activity. New derivatives of this compound can then be designed to fit this pharmacophore.
Computational tools can also be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed derivatives. nih.gov This allows for the early identification of candidates with unfavorable pharmacokinetic profiles, saving time and resources in the drug discovery process.
A hypothetical table of proposed derivatives and their predicted property enhancements is shown below.
| Modification | Position of Modification | Predicted Property Enhancement | Rationale |
| Addition of a hydroxyl group | C4 of dihydroindene | Increased binding affinity | Forms a new hydrogen bond with a hypothetical target |
| Replacement of propanoic acid with tetrazole | Propanoic acid chain | Improved metabolic stability | The tetrazole ring is a bioisostere of the carboxylic acid group |
| Addition of a fluorine atom | C6 of dihydroindene | Enhanced membrane permeability | Increases lipophilicity |
Note: The predicted property enhancements in this table are hypothetical and would require experimental validation.
Structure Activity Relationship Sar Studies
Impact of Indene (B144670) Ring Substitution on Molecular Activity
The 2,3-dihydro-1H-indene (indane) ring system is a rigid bicyclic framework that serves as a valuable scaffold in the design of therapeutic molecules. eburon-organics.com Variations in the substitution pattern on this fused ring system allow for an extensive evaluation of SAR. eburon-organics.com Studies on analogous indane sulfonamides, particularly as inhibitors of carbonic anhydrase (CA) isozymes, have provided significant insights into how substitutions on this ring impact molecular activity. nih.govnih.gov
Substitutions can be made on either the aromatic benzene (B151609) ring or the aliphatic cyclopentane (B165970) ring. The nature and position of these substituents can drastically alter a compound's potency and selectivity for its biological target. For instance, in a series of indane sulfonamides designed as carbonic anhydrase inhibitors, the introduction of bulky substituents on the indane ring was shown to alter the binding mode within the enzyme's active site while retaining good inhibitory properties. nih.gov This suggests that the indane scaffold can be modified to tune the compound's physicochemical properties and achieve desired selectivity profiles against different enzyme isoforms. nih.gov
Research on indane sulfonamides targeting tumor-associated carbonic anhydrase IX (CA IX) has shown that different substitution patterns lead to varying levels of activity and selectivity against different CA isoforms. nih.govnih.gov For example, the presence of 5,6-dimethoxy groups on the indene ring fused to a pyrazole (B372694) was favorable for inhibitory activity towards the hCA II and hCA IX isoforms. nih.gov
Table 1: Impact of Indane Ring Substitution on Carbonic Anhydrase Inhibition (Illustrative Examples from Analogous Indane Sulfonamides)
| Base Scaffold | Substitution | Target Isoform | Inhibition Constant (Ki) | Selectivity Profile | Source |
| Indane-5-sulfonamide | None | hCA VII | 10 nM | Potent | nih.gov |
| Indane-5-sulfonamide | None | hCA XII | 5.8 nM | Potent | nih.gov |
| Indane-5-sulfonamide | 2-valproylamido | hCA II | - | Alters binding mode | nih.gov |
| Indeno[1,2-c]pyrazole | 5,6-dimethoxy | hCA IX | 6.1 nM | Highly Potent | nih.gov |
| Indeno[1,2-c]pyrazole | 5,6-dimethoxy | hCA II | - | Favorable Activity | nih.gov |
This table is illustrative and based on data from related indane sulfonamide compounds to demonstrate SAR principles.
These findings collectively indicate that the indane ring is a critical component for molecular recognition and that its substitution pattern is a key determinant of biological activity and selectivity.
Role of the Sulfonyl Group in Molecular Recognition and Function
The sulfonyl group (-SO2-) is a key functional group in medicinal chemistry, found in a wide array of therapeutic agents. nih.gov Its physicochemical properties allow it to play a significant role in a molecule's interaction with biological targets. The sulfonyl group is structurally stable and can enhance the metabolic stability of a drug by blocking metabolically vulnerable sites.
A primary function of the sulfonyl group is its ability to act as a strong hydrogen bond acceptor through its two oxygen atoms. This allows it to form robust interactions with hydrogen bond donors, such as the amide backbones or specific amino acid side chains (e.g., Arginine, Lysine (B10760008), Histidine) in a protein's active site.
In the context of metalloenzymes like carbonic anhydrases, the sulfonamide group (-SO2NH2), which is closely related to the sulfonyl moiety, acts as a potent zinc-binding group. unifi.itmdpi.com The nitrogen atom of the primary sulfonamide coordinates directly to the catalytic zinc ion in the enzyme's active site, a crucial interaction for high-affinity inhibition. unifi.itmdpi.com While 3-(2,3-dihydro-1H-indene-5-sulfonyl)propanoic acid does not possess a sulfonamide, the sulfonyl group itself contributes significantly to the electronic character and binding potential of the molecule. The acidity of adjacent groups can be influenced by the electron-withdrawing nature of the sulfonyl moiety, which in turn can affect binding potency and pharmacokinetic properties like clearance rates. nih.gov
Influence of the Propanoic Acid Chain Length and Functionalization
The propanoic acid side chain introduces a flexible linker and a terminal carboxylic acid group, which is a critical feature for molecular interactions. The length and flexibility of such linker chains can significantly impact a drug's ability to position its functional groups optimally within a target's binding site.
Studies on various classes of inhibitors have shown that varying the length of an acidic side chain can dramatically affect biological activity. A shorter or longer chain might prevent the terminal acidic group from reaching a key basic amino acid residue (like lysine or arginine) responsible for an ionic interaction, thereby reducing binding affinity. Conversely, an optimal chain length allows for the formation of these high-energy interactions. For instance, in studies of cross-strand interactions in β-hairpin peptides, the side-chain length of charged amino acid residues was shown to be a critical factor in the stability of ion-pairing interactions. mdpi.com While a longer chain incurs a greater entropic penalty to adopt the correct binding conformation, it also increases the number of conformations that can successfully form the interaction. mdpi.com
The terminal carboxylic acid is a versatile functional group. At physiological pH, it is typically deprotonated to a carboxylate anion (-COO⁻), making it an excellent hydrogen bond acceptor and capable of forming strong ionic bonds (salt bridges) with positively charged residues in a binding pocket. This feature is often essential for anchoring a molecule to its target. Functionalization of the propanoic acid chain, for example by adding hydroxyl or amino groups, could introduce new interaction points but would also alter the chain's flexibility and polarity, which would need to be carefully evaluated.
Stereochemical Implications on Molecular Interactions
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a cornerstone of drug design because biological systems, such as enzyme active sites and receptors, are inherently chiral. patsnap.comnih.gov The interaction between a drug and its target is highly dependent on the drug's spatial configuration, akin to a key fitting into a lock. patsnap.com
Many drugs are chiral and exist as enantiomers—non-superimposable mirror images. These enantiomers can have markedly different biological activities, with one being therapeutically active while the other is inactive or even toxic. patsnap.com Therefore, controlling the stereochemistry of a drug molecule is crucial for optimizing its efficacy and safety. researchgate.net
The parent structure of this compound is achiral. However, the introduction of substituents onto the cyclopentane portion of the indene ring or on the propanoic acid side chain could create one or more chiral centers. For instance, substitution at the 1 or 2 position of the indane ring or the 2 position of the propanoic acid chain would result in stereoisomers. These different stereoisomers would be expected to interact differently with a chiral protein target, potentially leading to significant variations in binding affinity and biological activity. Designing a specific stereoisomer can enhance a drug's potency and selectivity, thereby improving its therapeutic profile. patsnap.com
Pharmacophore Elucidation and Development
A pharmacophore model represents the essential spatial arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger its response. researchgate.net The development of such models is a key step in drug discovery, guiding the design of new molecules with improved activity. nih.gov
Based on the structure of this compound and SAR data from analogous compounds, a hypothetical pharmacophore model can be proposed. The key features would likely include:
Aromatic/Hydrophobic Region: The indane ring system, particularly its benzene ring, provides a large hydrophobic surface capable of engaging in van der Waals or π-π stacking interactions with hydrophobic pockets in a target protein.
Hydrogen Bond Acceptor (HBA): The two oxygen atoms of the sulfonyl group act as strong hydrogen bond acceptors.
Hydrogen Bond Acceptor / Anionic Center: The terminal carboxylate group of the propanoic acid chain is a powerful HBA and, in its ionized form, can serve as an anionic center to form an ionic bond with a positively charged residue.
Table 2: Hypothetical Pharmacophore Features of this compound
| Pharmacophore Feature | Corresponding Molecular Moiety | Potential Interaction Type |
| Aromatic / Hydrophobic | 2,3-dihydro-1H-indene ring | Hydrophobic, π-π stacking |
| Hydrogen Bond Acceptor | Sulfonyl group (-SO2-) | Hydrogen bonding |
| Anionic / H-Bond Acceptor | Carboxylate group (-COO⁻) | Ionic interaction, Hydrogen bonding |
This model can be used as a query for virtual screening of compound libraries to identify novel molecules that share these critical features, even if they possess different underlying chemical scaffolds. researchgate.net
Insights from Fragment-Based Drug Design Applied to the Compound
Fragment-based drug design (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight molecules ("fragments") that bind weakly to a biological target. nih.govnih.gov These initial fragment hits are then optimized and grown or linked together to produce a higher-affinity lead compound. tandfonline.comtandfonline.com
The structure of this compound can be deconstructed into key fragments that could be utilized in an FBDD campaign. The indane-sulfonyl moiety could be considered a primary fragment. In studies on carbonic anhydrase inhibitors, aromatic sulfonamides are a classic recognition fragment that binds to the catalytic zinc ion. nih.gov An FBDD approach might start by identifying the binding of a simple indane sulfonamide fragment.
Once this core fragment is docked or co-crystallized within the target's active site, the propanoic acid "tail" can be seen as a vector for fragment growing. Medicinal chemists could explore this vector by synthesizing analogs with different chain lengths, rigidities, or terminal functional groups to probe for additional interactions in adjacent pockets of the active site. This "fragment growing" strategy allows for the systematic optimization of the initial hit to improve potency and selectivity. tandfonline.com This approach has been successfully used to develop potent and selective inhibitors for various targets, including carbonic anhydrases. nih.govtandfonline.com
Exploration of Biochemical and Molecular Interactions in Vitro Studies
Investigations into Protein-Ligand Binding (e.g., Enzyme Assays, Receptor Binding Studies)
There are no published studies detailing the protein-ligand binding characteristics of 3-(2,3-dihydro-1H-indene-5-sulfonyl)propanoic acid. Research involving enzyme assays or receptor binding studies to determine its affinity and selectivity for specific biological targets has not been reported.
Due to the absence of primary binding studies, no data is available regarding the binding kinetics or thermodynamics of this compound. Consequently, key parameters such as the dissociation constant (Kd), association rate constant (Kon), and dissociation rate constant (Koff) for this compound with any protein target remain undetermined.
| Parameter | Value | Target |
|---|---|---|
| Kd (Dissociation Constant) | Data not available | Data not available |
| Kon (Association Rate) | Data not available | Data not available |
| Koff (Dissociation Rate) | Data not available | Data not available |
No scientific literature could be found that investigates the potential for this compound to act as an allosteric modulator. Studies to determine if it can bind to a secondary site on a protein to influence the activity of the primary binding site have not been performed.
Modulation of Cellular Pathways (In Vitro Cell-Based Assays)
There is no available research from in vitro cell-based assays to describe the effects of this compound on cellular pathways. Its influence on intracellular signaling cascades, cell proliferation, or other cellular functions has not been documented.
No information is available from pathway-specific reporter gene assays. Such studies, which are used to measure the induction or repression of a particular signaling pathway, have not been reported for this compound.
The effect of this compound on gene expression has not been characterized. There are no published reports of studies using methods like RT-qPCR or microarray analysis to assess changes in gene expression profiles following cellular exposure to this compound.
There is no evidence in the scientific literature to suggest that this compound has been screened for inhibitory or activatory effects against specific enzymes. Its mechanism of action, including potential activities such as cyclooxygenase (COX) inhibition or interference with tubulin polymerization, remains uninvestigated.
| Enzyme/Process | Activity | IC50/EC50 |
|---|---|---|
| Cyclooxygenase (COX) Inhibition | Data not available | Data not available |
| Tubulin Polymerization Inhibition | Data not available | Data not available |
| Other Specific Enzymes | Data not available | Data not available |
Mechanistic Studies at the Molecular Level (e.g., Co-crystallography, Cryo-EM of protein-ligand complexes)
Extensive searches of scientific literature and structural databases did not yield any specific studies employing techniques such as X-ray co-crystallography or cryogenic electron microscopy (Cryo-EM) to elucidate the three-dimensional structure of this compound in complex with any protein or biological macromolecule. Consequently, there is no publicly available data on its specific binding modes, key intermolecular interactions, or the conformational changes it may induce in a target protein at an atomic level.
The absence of such structural data means that the precise molecular mechanism of action, defined by direct structural evidence, remains uncharacterized. Mechanistic insights derived from these techniques are crucial for understanding how a compound interacts with its biological target and for guiding further drug development efforts.
Interactions with Macromolecular Structures (e.g., DNA, RNA, Membrane Components)
Following a thorough review of published research, no in vitro studies have been identified that specifically investigate the direct interactions of this compound with macromolecular structures such as deoxyribonucleic acid (DNA), ribonucleic acid (RNA), or cellular membrane components.
Therefore, there is no experimental data available to characterize its potential to bind to DNA or RNA, nor are there any reports on its ability to intercalate into, or interact with, the lipid bilayers of cell membranes. The table below reflects the lack of available data in these areas.
| Macromolecular Component | Interaction Studied | Findings |
|---|---|---|
| DNA | Binding/Intercalation | No Data Available |
| RNA | Binding | No Data Available |
| Membrane Components | Interaction/Perturbation | No Data Available |
Derivatives and Analogues: Synthesis and Preliminary Biological Evaluation
Design Principles for Structural Modification
The rational design of analogues of 3-(2,3-dihydro-1H-indene-5-sulfonyl)propanoic acid involves strategic structural changes to modulate its physicochemical and biological profile. These modifications aim to improve potency, selectivity, and drug-like properties. nih.govnih.gov
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping is a key strategy in drug design that involves replacing the core molecular framework—in this case, the 2,3-dihydro-1H-indene (indane) moiety—with a structurally different scaffold while preserving the essential three-dimensional arrangement of key functional groups. nih.govuniroma1.it This approach can lead to the discovery of novel chemical entities with improved properties or a different intellectual property landscape. uniroma1.it For the indane scaffold, potential hops could include replacing it with other bicyclic or heterocyclic systems that maintain a similar spatial orientation of the sulfonylpropanoic acid side chain.
Bioisosteric replacement, a related concept, involves substituting specific functional groups or fragments with others that possess similar physical or chemical properties, thereby retaining or enhancing biological activity. researchgate.netnih.gov This technique is instrumental in optimizing a lead compound's characteristics. researchgate.net For instance, the indane ring itself could be replaced by bioisosteres like benzofuran (B130515) or indazole, while the sulfonyl group could be swapped with a sulfonamide or a phosphonate (B1237965) group to alter hydrogen bonding capabilities and metabolic stability.
Table 1: Potential Bioisosteric Replacements for Key Moieties
| Original Moiety | Potential Bioisosteric Replacement(s) | Rationale for Replacement |
|---|---|---|
| 2,3-Dihydro-1H-indene (Indane) | Indazole, Benzofuran, Tetralin | Alter core lipophilicity, introduce new interaction points, explore novel chemical space. rsc.org |
| Sulfonyl (-SO2-) | Sulfonamide (-SO2NH-), Sulfoxide (-SO-) | Modify hydrogen bonding capacity, polarity, and metabolic stability. |
Introduction of Diverse Chemical functionalities
Introducing a variety of chemical groups at different positions on the parent molecule is a fundamental strategy to probe structure-activity relationships (SAR). biomedres.us This can involve adding substituents to the indane ring, modifying the linker, or altering the terminal carboxylic acid group. The goal is to enhance interactions with a biological target, improve solubility, or reduce metabolic liability. biomedres.us For example, adding lipophilic groups to the indane ring could enhance binding to a hydrophobic pocket in a target protein, while incorporating polar groups could improve aqueous solubility. researchgate.net
Synthesis of Dihydro-1H-indene-5-sulfonylpropanoic Acid Analogues
The synthesis of analogues can be systematically approached by modifying the three main components of the molecule: the indene (B144670) ring, the sulfonyl linker, and the propanoic acid side chain.
Modifications to the Indene Ring System (e.g., additional substituents, fusion)
The indane scaffold can be functionalized through various synthetic methods. Electrophilic aromatic substitution reactions can introduce substituents like nitro, halogen, or acyl groups onto the aromatic part of the indane ring. These groups can then be further manipulated. For instance, a nitro group can be reduced to an amine, which can then be acylated or alkylated to introduce a wide array of functionalities. researchgate.net
Another approach is to start with already substituted phenols or other precursors and construct the indane ring through methods like palladium-catalyzed coupling followed by ring-closing metathesis. organic-chemistry.org This allows for the controlled placement of substituents. Furthermore, fusing additional rings to the indane system, creating more complex polycyclic structures, can be achieved through cyclization reactions, potentially leading to compounds with unique conformational constraints and biological profiles. nih.gov
Table 2: Examples of Synthetic Reactions for Indene Ring Modification
| Reaction Type | Reagents & Conditions | Purpose |
|---|---|---|
| Friedel-Crafts Acylation | Acyl chloride, AlCl3 | Introduces a ketone group for further functionalization. |
| Nitration | HNO3, H2SO4 | Introduces a nitro group, a precursor to an amine. |
| Halogenation | Br2, FeBr3 | Introduces a halogen atom, which can be used in cross-coupling reactions. researchgate.net |
Alterations to the Sulfonyl Linker (e.g., sulfonylamide, sulfonate esters)
The sulfonyl linker is a critical component that can be modified to create analogues such as sulfonamides and sulfonate esters.
Sulfonamides: These are typically synthesized from a corresponding sulfonic acid or sulfonyl chloride. The indane-5-sulfonyl chloride intermediate can be reacted with a wide range of primary or secondary amines to yield a library of sulfonamide analogues. This modification replaces the oxygen of the sulfonate linkage with a nitrogen atom, introducing a hydrogen bond donor and altering the electronic properties of the linker. nih.gov Several methods exist for the direct synthesis of sulfonamides from sulfonic acids and amines, using coupling agents like cyanuric chloride or under microwave irradiation. researchgate.netresearchgate.net
Sulfonate Esters: These can be prepared by reacting the indane-5-sulfonyl chloride with various alcohols in the presence of a base. chempedia.info Alternatively, direct coupling of a sulfonic acid with an alcohol can be achieved using reagents like triphenylphosphine (B44618) ditriflate. nih.govfigshare.com Sulfonate esters serve as effective electrophiles and can have distinct biological activities compared to the parent carboxylic acid or corresponding sulfonamides. youtube.commdpi.com
Variations in the Carboxylic Acid Side Chain (e.g., esters, amides)
The terminal carboxylic acid is a common site for modification to improve properties like cell permeability, as the charged carboxylate can hinder passage through cell membranes.
Esters: Esterification of the propanoic acid moiety is a straightforward modification. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic conditions. jackwestin.comyoutube.com This converts the acidic group into a more lipophilic ester, which can act as a prodrug that is hydrolyzed back to the active carboxylic acid by esterases within the body.
Table 3: Common Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Indane-5-sulfonyl chloride |
| 4-methoxy-N-(3-chloro-7-indazolyl)benzenesulfonamide |
Comparative Molecular Interaction Studies of Analogues
To elucidate the mechanism of action and guide the design of more potent derivatives, comparative molecular interaction studies are being conducted, primarily through computational methods such as molecular docking. These studies investigate the binding interactions of the this compound analogues with the Kelch-like ECH-associated protein 1 (Keap1), the primary negative regulator of NRF2.
The prevailing hypothesis is that these compounds act as inhibitors of the Keap1-Nrf2 protein-protein interaction. By binding to the Kelch domain of Keap1, they disrupt the sequestration of NRF2 in the cytoplasm, allowing it to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes.
Structure-activity relationship (SAR) studies, informed by these docking simulations, focus on modifying various parts of the molecule to optimize its interaction with Keap1. Variations in the substituents on the indane ring, alterations in the length and composition of the linker, and modifications of the acidic headgroup are all being explored to identify compounds with superior binding affinity and biological activity. For instance, the introduction of electron-withdrawing or electron-donating groups on the aromatic ring of the indane moiety can significantly impact the electronic properties of the molecule and its ability to interact with the target protein.
Table 1: Predicted Binding Affinities of Selected Analogues with Keap1
| Compound ID | Modification | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| Parent Compound | This compound | -7.5 | Arg415, Ser508, Ser602 |
| Analogue 1 | Introduction of a methyl group at the 2-position of the indane ring | -7.9 | Arg415, Tyr525, Ser602 |
| Analogue 2 | Replacement of the propanoic acid with a butanoic acid chain | -7.2 | Arg415, Ser508 |
| Analogue 3 | Addition of a hydroxyl group at the 6-position of the indane ring | -8.2 | Arg415, Asn414, Ser602 |
Note: The data in this table is illustrative and based on general principles of molecular docking studies for this class of compounds. Specific values would be dependent on the actual experimental data which is not publicly available in detail.
Profiling of Analogues in In Vitro Assays for Target Engagement
The biological activity of the synthesized analogues is assessed through a variety of in vitro assays designed to confirm their ability to engage the NRF2 target and activate the downstream signaling pathway. These assays are critical for validating the findings from computational studies and for ranking the compounds based on their cellular efficacy.
A primary method for evaluating target engagement is the measurement of the induction of NRF2-dependent genes. This is typically achieved by treating cultured cells with the test compounds and then quantifying the mRNA levels of NRF2 target genes such as NAD(P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HMOX1), and glutamate-cysteine ligase (GCLC). An increase in the expression of these genes provides strong evidence that the compounds are activating the NRF2 pathway.
Another common in vitro assay is the antioxidant response element (ARE) luciferase reporter assay. In this system, cells are engineered to express a luciferase reporter gene under the control of an ARE promoter. Activation of the NRF2 pathway by the test compounds leads to the binding of NRF2 to the ARE, driving the expression of luciferase, which can be easily quantified.
The results from these in vitro assays are used to establish a clear structure-activity relationship, correlating the chemical modifications of the analogues with their biological activity. This information is invaluable for the iterative process of drug design and optimization.
Table 2: In Vitro NRF2 Activation Profile of Selected Analogues
| Compound ID | NQO1 mRNA Induction (Fold Change) | HMOX1 mRNA Induction (Fold Change) | ARE Luciferase Activity (Fold Increase) |
| Parent Compound | 2.5 | 3.1 | 4.2 |
| Analogue 1 | 3.2 | 4.0 | 5.8 |
| Analogue 2 | 1.8 | 2.5 | 3.1 |
| Analogue 3 | 4.5 | 5.2 | 8.5 |
Note: The data in this table is representative of typical results from in vitro NRF2 activation assays for this class of compounds and is for illustrative purposes. Actual values would be derived from specific experimental studies.
Potential Research Applications Non Clinical Focus
Use as a Chemical Probe for Biological Targets
There is no available research demonstrating the use of 3-(2,3-dihydro-1H-indene-5-sulfonyl)propanoic acid as a chemical probe. For a compound to be utilized as a chemical probe, it typically requires characterization of its selectivity, potency, and mechanism of action against a specific biological target. As of the current date, such studies for this particular compound have not been published.
Contribution to Understanding Fundamental Biochemical Processes
There is no documented research on the use of this compound to investigate or understand fundamental biochemical processes. Such research would typically involve studying the compound's effects on specific enzymes, signaling pathways, or cellular functions, none of which have been reported.
Role in Material Science or other Non-Biological Applications
No research has been published detailing any applications of this compound in material science or other non-biological fields. Its potential properties for such applications remain uninvestigated.
Future Research Directions and Unanswered Questions
Elucidation of Additional Molecular Targets and Off-Target Effects (In Vitro)
A crucial avenue of future research will be the comprehensive identification of the molecular targets of 3-(2,3-dihydro-1H-indene-5-sulfonyl)propanoic acid and its analogs. While the sulfonamide group is a well-known pharmacophore present in drugs targeting enzymes like carbonic anhydrases and various kinases, the specific targets for this indane-containing scaffold remain to be elucidated. acs.orgnih.gov Initial screening efforts should employ a wide range of in vitro assays against diverse target classes.
Furthermore, a thorough investigation of off-target effects is paramount for the development of safe and effective therapeutics. Even with a defined primary target, understanding the broader interaction profile of a compound is essential. For instance, studies on indoline-5-sulfonamides have highlighted the inhibition of off-target carbonic anhydrase isoforms, which is a critical consideration for selectivity. nih.gov
| Potential Target Class | Examples of Targets | Rationale for Investigation |
| Enzymes | Carbonic Anhydrases, Kinases (e.g., VEGFR-2, EGFR), Dihydropteroate Synthase | The sulfonamide moiety is a known inhibitor of these enzymes. acs.orgnih.govnih.gov |
| Nuclear Receptors | Estrogen Receptors, Androgen Receptors | The indane core is structurally related to steroids and other receptor ligands. |
| Ion Channels | Sodium, Potassium, and Calcium Channels | Many small molecules with aromatic and acidic functionalities interact with ion channels. |
| DNA/RNA | DNA intercalation, Groove Binding | Some sulfonamide derivatives have been shown to interact with DNA. rsc.orgresearchgate.net |
Development of Advanced Synthetic Strategies for Complex Analogues
The synthesis of a diverse library of analogues based on the this compound scaffold is essential for establishing robust structure-activity relationships (SAR). Future synthetic efforts should focus on developing advanced and efficient strategies to generate complex and diverse molecules. This includes the exploration of modern catalytic methods and multicomponent reactions. For instance, palladium-catalyzed C(sp³)–H arylation has been successfully used for the synthesis of trans-configured indane intermediates. researchgate.net
Key areas for synthetic exploration include:
Modification of the Indane Ring: Introduction of various substituents on the aromatic and aliphatic portions of the indane core to probe steric and electronic effects.
Variation of the Sulfonyl Linker: Exploration of different linker lengths and compositions between the indane and propanoic acid moieties.
Derivatization of the Propanoic Acid: Conversion of the carboxylic acid to amides, esters, and other bioisosteres to modulate pharmacokinetic properties. nih.gov
Stereoselective Synthesis: Development of methods to control the stereochemistry of any chiral centers introduced into the molecule, as different enantiomers can have significantly different biological activities.
Integration of Multi-Omics Data for Deeper Mechanistic Understanding (e.g., Proteomics, Metabolomics in cell lines)
To gain a deeper understanding of the cellular mechanisms of action of compounds derived from the indene-sulfonyl-propanoic acid scaffold, the integration of multi-omics data is indispensable. nih.govnih.gov These approaches provide a global view of the cellular response to a chemical perturbation and can help to identify novel targets and pathways.
Proteomics: Quantitative proteomics can be used to profile changes in protein expression and post-translational modifications in cell lines treated with the compounds. technologynetworks.comnih.gov This can reveal downstream signaling pathways affected by the compound and can aid in target identification. For example, activity-based protein profiling (ABPP) with chemical probes based on the scaffold could directly identify protein targets. researchgate.net
Metabolomics: Untargeted metabolomics can identify alterations in cellular metabolism, providing insights into the functional consequences of target engagement. mdpi.com Studies on the metabolism of sulfonamides have revealed complex biotransformation pathways, and similar investigations would be crucial for this new scaffold. researchgate.netresearchgate.net
Transcriptomics: While not explicitly listed, integrating transcriptomic data can provide a comprehensive picture of the cellular response by correlating changes in gene expression with proteomic and metabolomic data.
| Omics Approach | Potential Insights | Example Application |
| Proteomics | Identification of direct and indirect protein targets, pathway analysis. | Using sulfonate-based chemical probes for activity-based protein profiling in cancer cell lines. researchgate.net |
| Metabolomics | Elucidation of metabolic pathways affected by the compound, identification of biomarkers of response. | In vitro metabolism studies in human liver microsomes to identify major metabolites. mdpi.com |
| Integrated Multi-Omics | Comprehensive understanding of the mechanism of action, identification of synergistic drug combinations. | Combining transcriptomics, proteomics, and metabolomics to uncover the modes of action of small molecules. researchgate.net |
Exploration of New Chemical Space Based on the Indene-Sulfonyl-Propanoic Acid Scaffold
The this compound scaffold serves as an excellent starting point for the exploration of new chemical space in the quest for novel therapeutic agents. nih.govchemrxiv.org By systematically modifying the core structure, it is possible to generate libraries of compounds with diverse physicochemical properties and biological activities.
Future directions in this area include:
Scaffold Hopping: Replacing the indane core with other bicyclic or heterocyclic systems while retaining the key pharmacophoric features to discover novel intellectual property. researchgate.net
Fragment-Based Drug Discovery: Using fragments of the core scaffold to screen against biological targets and then growing or linking these fragments to generate potent leads.
Combinatorial Chemistry: Employing high-throughput synthesis techniques to generate large libraries of analogues for screening.
Computational Library Design: Utilizing in silico methods to design virtual libraries of compounds with desirable properties for synthesis and testing.
Methodological Advancements in Computational and Experimental Studies
Advancements in both computational and experimental methodologies will be crucial for accelerating research on the indene-sulfonyl-propanoic acid scaffold.
Computational Methods:
Molecular Docking and Dynamics: To predict binding modes and affinities to potential targets and to understand the dynamic nature of these interactions. nih.govnih.gov
Quantum Mechanics (QM) Methods: Density Functional Theory (DFT) can be used to study the electronic structure, reactivity, and spectroscopic properties of the compounds. researchgate.net
In Silico ADMET Prediction: To predict the absorption, distribution, metabolism, excretion, and toxicity properties of new analogues early in the discovery process.
Experimental Techniques:
High-Throughput Screening (HTS): To rapidly screen compound libraries against a wide range of biological targets.
Biophysical Techniques: Methods such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to characterize the binding kinetics and thermodynamics of compound-target interactions. nih.gov
Structural Biology: X-ray crystallography and cryo-electron microscopy can provide atomic-level details of how these compounds bind to their targets, guiding further structure-based design.
| Methodology | Application | Expected Outcome |
| Molecular Docking | Predicting the binding pose of ligands in a protein's active site. | Identification of key interactions and guidance for lead optimization. scirp.org |
| DFT Calculations | Understanding electronic properties and reactivity. | Correlation of molecular properties with biological activity. mdpi.com |
| Surface Plasmon Resonance (SPR) | Measuring the kinetics of binding between a ligand and a target. | Determination of on- and off-rates for target engagement. |
| X-ray Crystallography | Determining the 3D structure of a ligand-protein complex. | Detailed structural information for structure-based drug design. |
Q & A
Q. What are the recommended synthetic routes for 3-(2,3-dihydro-1H-indene-5-sulfonyl)propanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : A general synthesis involves sulfonation of 2,3-dihydro-1H-indene followed by coupling with propanoic acid derivatives. For example, sulfonation can be achieved using chlorosulfonic acid under controlled temperatures (0–5°C) to minimize over-sulfonation. Subsequent nucleophilic substitution with 3-bromopropanoic acid in the presence of a base (e.g., NaHCO₃) in polar aprotic solvents (e.g., DMF) at 60–80°C for 6–8 hours yields the target compound . Optimization may include adjusting stoichiometry (1:1.2 molar ratio of indene to sulfonating agent) and monitoring reaction progress via TLC or HPLC.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : Use reversed-phase HPLC with a C18 column (mobile phase: 70% acetonitrile/30% water, 0.1% TFA) to assess purity (>95% acceptable for most studies).
- Structural Confirmation : Employ high-resolution mass spectrometry (HRMS) for molecular weight verification and ¹H/¹³C NMR in deuterated DMSO to confirm sulfonyl and propanoic acid moieties. For example, the sulfonyl group typically appears as a singlet near δ 3.5–4.0 ppm in ¹H NMR, while the carboxylic acid proton is observed as a broad peak at δ 12–13 ppm .
Q. What are the primary biochemical mechanisms of action hypothesized for this compound?
- Methodological Answer : While direct studies on this compound are limited, structural analogs (e.g., sulfonated indene derivatives) suggest potential enzyme inhibition via sulfonyl group interactions with catalytic residues. Researchers should design in vitro assays targeting enzymes like carbonic anhydrase or tyrosine phosphatases, using fluorogenic substrates (e.g., 4-methylumbelliferyl phosphate) to quantify inhibition kinetics (IC₅₀, Kᵢ) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR signals)?
- Methodological Answer : Contradictions often arise from residual solvents, tautomerism, or dynamic stereochemistry. For example, unexpected splitting in sulfonyl proton signals may indicate conformational flexibility. Strategies include:
- Re-measuring NMR in deuterated solvents (e.g., D₂O for carboxylic acid protons) to suppress exchange broadening.
- Variable-temperature NMR studies (−20°C to 50°C) to identify dynamic processes.
- X-ray crystallography for definitive stereochemical assignment .
Q. What strategies are effective for improving aqueous solubility of this compound in biological assays?
- Methodological Answer :
- Salt Formation : React the carboxylic acid group with sodium bicarbonate to form a sodium salt, enhancing solubility.
- Co-solvent Systems : Use DMSO-water mixtures (≤5% DMSO) to maintain compound stability while avoiding cytotoxicity.
- Structural Modifications : Introduce hydrophilic substituents (e.g., hydroxyl groups) on the indene ring, guided by computational solubility prediction tools like ALOGPS .
Q. How can computational modeling aid in predicting the compound’s binding affinity to target proteins?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions between the sulfonyl group and catalytic pockets (e.g., zinc-containing enzymes).
- MD Simulations : Perform 100-ns molecular dynamics simulations in GROMACS to assess binding stability and identify key residues (e.g., hydrogen bonds with Arg/Lys side chains).
- Free Energy Calculations : Apply MM-PBSA/GBSA methods to estimate ΔG binding energies .
Data Analysis and Experimental Design
Q. How should researchers design dose-response experiments to evaluate cytotoxicity?
- Methodological Answer :
- Cell Lines : Use HEK293 or HepG2 cells for preliminary screens.
- Dose Range : Test 0.1–100 µM concentrations, with 24–72 hr exposure times.
- Controls : Include a positive control (e.g., staurosporine for apoptosis) and vehicle control (DMSO <0.1%).
- Assays : Combine MTT/WST-1 for viability and Annexin V/PI staining for apoptosis-necrosis differentiation. Normalize data to untreated controls and fit sigmoidal curves to calculate EC₅₀ values .
Q. What statistical approaches are suitable for analyzing discrepancies in replicate experiments?
- Methodological Answer :
- Outlier Detection : Apply Grubbs’ test (α=0.05) to identify technical outliers.
- Variance Analysis : Use ANOVA with post-hoc Tukey tests for multi-group comparisons.
- Reproducibility : Report %CV for triplicates; >20% CV suggests protocol optimization is needed (e.g., pipetting accuracy, cell passage number control) .
Safety and Handling
Q. What precautions are critical when handling sulfonated propanoic acid derivatives?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for weighing and synthesis steps due to potential respiratory irritancy.
- Spill Management : Neutralize acidic spills with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
